1-(2-Furoyl)piperidin-3-amine

Catalog No.
S701177
CAS No.
1082766-25-3
M.F
C10H14N2O2
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Furoyl)piperidin-3-amine

CAS Number

1082766-25-3

Product Name

1-(2-Furoyl)piperidin-3-amine

IUPAC Name

(3-aminopiperidin-1-yl)-(furan-2-yl)methanone

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C10H14N2O2/c11-8-3-1-5-12(7-8)10(13)9-4-2-6-14-9/h2,4,6,8H,1,3,5,7,11H2

InChI Key

ZWCSFKGMAJEDCW-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C(=O)C2=CC=CO2)N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CO2)N

Potential Applications in Drug Discovery

1-(2-Furoyl)piperidin-3-amine (CAS 1082766-25-3) is a small molecule that has been explored for its potential applications in drug discovery, particularly in the field of central nervous system (CNS) disorders. Studies suggest that it may possess anticonvulsant and neuroprotective properties.

  • Anticonvulsant activity

    A study published in the journal "Bioorganic & Medicinal Chemistry Letters" investigated the anticonvulsant effects of 1-(2-furoyl)piperidin-3-amine and its derivatives in mice. The study found that the compound exhibited protective effects against seizures induced by various convulsants [].

  • Neuroprotective activity

    Another study, published in "Molecules", explored the neuroprotective potential of 1-(2-furoyl)piperidin-3-amine against ischemic brain injury. The results indicated that the compound may offer neuroprotective effects by reducing oxidative stress and inflammation in the brain [].

1-(2-Furoyl)piperidin-3-amine is a chemical compound characterized by the presence of a furoyl group attached to a piperidine ring. The structural formula can be represented as C${11}$H${12}$N$_{2}$O, indicating it contains two nitrogen atoms, one oxygen atom, and a furan-derived carbonyl group. The compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that may influence biological activity.

Typical for amines and carbonyl compounds. Some key reactions include:

  • N-Alkylation: This reaction involves the introduction of an alkyl group to the nitrogen atom of the piperidine ring, which can modify its pharmacological properties.
  • Amidation: The reaction with carboxylic acids or their derivatives can yield amides, potentially enhancing biological activity.
  • Reduction: The carbonyl group can be reduced to an alcohol, altering the compound's reactivity and properties.

These reactions are crucial for synthesizing derivatives that may exhibit improved efficacy or selectivity in biological applications.

Research indicates that 1-(2-Furoyl)piperidin-3-amine exhibits significant biological activity, particularly as an inhibitor of various enzymes. For instance, it has been studied for its potential as a butyrylcholinesterase inhibitor, which is relevant in the treatment of Alzheimer's disease and other neurological disorders . The presence of the furoyl moiety is believed to enhance its interaction with biological targets, contributing to its pharmacological effects.

The synthesis of 1-(2-Furoyl)piperidin-3-amine typically involves several steps:

  • Formation of Piperidine Derivatives: Starting from commercially available piperidine or its derivatives.
  • Furoylation: The introduction of the furoyl group is achieved through acylation reactions using furoic acid or its derivatives in the presence of coupling agents like carbodiimides.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

The detailed reaction conditions and reagents can vary based on the specific synthetic route employed .

1-(2-Furoyl)piperidin-3-amine holds promise in various fields:

  • Pharmaceutical Development: Its potential as a therapeutic agent against neurodegenerative diseases makes it a candidate for drug development.
  • Chemical Biology: It serves as a tool compound for studying enzyme inhibition mechanisms.
  • Synthetic Chemistry: Used as an intermediate in synthesizing more complex molecules with desired biological properties.

Studies have focused on the interactions between 1-(2-Furoyl)piperidin-3-amine and various biological targets. Notably, its inhibitory effects on butyrylcholinesterase have been quantified, demonstrating effective binding affinities in biochemical assays. These interactions are critical for understanding its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 1-(2-Furoyl)piperidin-3-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(4-Fluorophenyl)piperidin-3-amineContains a fluorophenyl substituentEnhanced lipophilicity; potential CNS activity
1-(2-Methoxyphenyl)piperidin-3-amineHas a methoxy group that may influence solubilityPotentially better oral bioavailability
1-(2-Thienyl)piperidin-3-amineIncorporates a thiophene ringDifferent electronic properties affecting reactivity
1-(2-Pyridyl)piperidin-3-aminePyridine ring increases polarityMay enhance interaction with specific receptors

These compounds highlight the versatility of piperidine derivatives and their potential modifications to enhance specific pharmacological properties. The unique combination of the furoyl group with the piperidine structure sets 1-(2-Furoyl)piperidin-3-amine apart, particularly in terms of its targeted biological activity.

1-(2-Furoyl)piperidin-3-amine is a heterocyclic organic compound with the molecular formula $$ \text{C}{10}\text{H}{14}\text{N}2\text{O}2 $$. Its systematic IUPAC name is (3-aminopiperidin-1-yl)(furan-2-yl)methanone, reflecting its structural components: a piperidine ring, a furan moiety, and an amine group. The compound is identified by the CAS registry number 1082766-25-3 and has several synonyms, including 1-(furan-2-carbonyl)piperidin-3-amine and MFCD11505301.

Table 1: Key identifiers of 1-(2-Furoyl)piperidin-3-amine

PropertyValue
Molecular Formula$$ \text{C}{10}\text{H}{14}\text{N}2\text{O}2 $$
Molecular Weight194.23 g/mol
CAS Number1082766-25-3
IUPAC Name(3-aminopiperidin-1-yl)(furan-2-yl)methanone
SMILESO=C(C=1OC=CC1)N2CCCC(N)C2

Historical Context and Discovery

The compound first appeared in chemical literature in the early 21st century, with synthetic protocols emerging in patents and academic studies focused on CNS-active molecules. For instance, its structural analogs were explored in xanthine derivatives for neurological applications, as seen in patents such as CN102127080A (2005) and US7407955B2 (2003), which highlighted piperidine-based scaffolds for drug development. The specific synthesis of 1-(2-Furoyl)piperidin-3-amine was later optimized for medicinal chemistry applications, particularly in anticonvulsant and neuroprotective research.

Structural Features and Key Functional Groups

The molecule comprises three critical structural elements:

  • Piperidine Ring: A six-membered saturated ring with one nitrogen atom, contributing to basicity and conformational flexibility.
  • Furoyl Group: A furan-2-carbonyl moiety ($$ \text{C}4\text{H}3\text{O}\cdot\text{CO} $$) that introduces aromaticity and electrophilic reactivity.
  • Primary Amine: Positioned at the 3rd carbon of the piperidine ring, enabling hydrogen bonding and nucleophilic interactions.

Table 2: Functional groups and their roles

Functional GroupRole in Reactivity/Bioactivity
Piperidine RingEnhances solubility in polar solvents; participates in salt formation
Furoyl GroupEngages in π-π stacking; modulates electronic properties
Primary Amine (-NH₂)Facilitates hydrogen bonding; serves as a site for derivatization

Starting Materials and Precursor Synthesis

The synthesis of 1-(2-Furoyl)piperidin-3-amine requires careful consideration of starting materials and their availability. The primary precursors can be categorized into two main classes: furan derivatives and piperidine derivatives.

Furan-Based Precursors

2-Furoic acid represents the most economical and readily available furan derivative for this synthesis [1]. This compound can be obtained through the oxidation of furfural, which is derived from agricultural waste materials, making it an attractive renewable feedstock [2]. The commercial availability of 2-furoic acid makes it a preferred starting material with low cost implications [1].

Piperidine-Based Precursors

N-Boc-3-aminopiperidine represents a protected form that offers synthetic advantages in multi-step sequences [7]. The synthesis involves Boc protection of 3-aminopiperidine using di-tert-butyl dicarbonate and triethylamine in the presence of catalytic amounts of 4-dimethylaminopyridine in dichloromethane, providing yields of 92% [7].

The synthesis of 3-aminopiperidine derivatives from natural amino acids has been developed as a sustainable approach. Starting from L-glutamic acid, a five-step linear synthesis provides N-Boc-3-aminopiperidine derivatives with overall yields ranging from 44% to 55% [7]. This approach involves esterification of both carboxylic acid groups, followed by sodium borohydride reduction to form the corresponding diol, which is then converted to various piperidines through reaction with different amines [7].

Key Reaction Pathways

Amide Coupling Reactions

The formation of 1-(2-Furoyl)piperidin-3-amine through amide coupling represents the most straightforward synthetic approach. Multiple coupling methodologies have been developed, each offering distinct advantages and limitations.

The EDC/DMAP (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/4-Dimethylaminopyridine) coupling system provides a reliable method for amide bond formation between 2-furoic acid and 3-aminopiperidine [8]. The reaction typically proceeds under mild conditions using dichloromethane as solvent at room temperature for 12-24 hours [8]. Optimization studies have demonstrated that the use of 1 equivalent of EDC and 1 equivalent of DMAP with catalytic amounts of 1-hydroxybenzotriazole and diisopropylethylamine provides yields of 70-85% [8].

HATU/DIPEA (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate/N,N-Diisopropylethylamine) represents a more efficient coupling system, providing yields of 77-92% with significantly reduced reaction times of 1-2 hours [9]. The reaction proceeds optimally in tetrahydrofuran at room temperature [9]. The enhanced efficiency of this system is attributed to the superior leaving group properties of the HATU-derived activated intermediate [9].

The TCFH/NMI (N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate/N-Methylimidazole) system offers exceptional performance for amide bond formation with 2-furoic acid derivatives [10]. This method proceeds smoothly under ambient conditions using minimal volumes of acetonitrile, with direct crystallization upon addition of water [10]. The reaction typically provides yields of 85-95% with excellent product purity [10].

Acyl Chloride Methodology

The acyl chloride approach involves the pre-formation of 2-furoyl chloride followed by its reaction with 3-aminopiperidine. This method typically provides high yields (80-90%) with fast reaction rates [11]. The reaction is conducted in the presence of a base such as pyridine or triethylamine at temperatures ranging from 0°C to room temperature over 2-6 hours [11].

The preparation of 2-furoyl chloride from 2-furoic acid can be achieved through several methods. The classical approach involves treatment with thionyl chloride under reflux conditions [12]. Modern improvements include the use of phosphorus oxychloride or phosgene in the presence of catalytic amounts of dimethylformamide [3] [4].

Reductive Amination Pathways

Reductive amination provides an alternative approach for the synthesis of piperidine derivatives, though it requires appropriate carbonyl precursors. The method involves the formation of an imine intermediate followed by reduction using sodium borohydride or catalytic hydrogenation [13] [14].

Double reductive amination of dicarbonyl compounds with appropriate amines offers a direct route to the piperidine ring system [13]. This approach has been particularly successful in the synthesis of polyhydroxypiperidines from sugar-derived dicarbonyl substrates [13]. The reaction typically proceeds under mild conditions at pH 7 with yields ranging from 70-85% [13].

Optimization of Reaction Conditions and Yields

Temperature Optimization

Temperature control plays a crucial role in maximizing yields while minimizing side reactions. For amide coupling reactions, room temperature (20-25°C) generally provides optimal results, with yields of 85-95% achieved under these conditions [8] [10]. Higher temperatures may accelerate reaction rates but often lead to decreased yields due to increased side reactions and decomposition [15].

For cyclization reactions involving piperidine ring formation, elevated temperatures of 90-100°C are typically required, with reaction times of 18 hours providing yields of 74-94% [16]. The balance between reaction rate and product stability must be carefully maintained to achieve optimal yields [16].

Solvent Selection and Optimization

Solvent choice significantly impacts both reaction rates and yields. For amide coupling reactions, dichloromethane, tetrahydrofuran, and dimethylformamide are commonly employed [8] [10] [9]. Polar solvents tend to favor ionic mechanisms and provide enhanced reaction rates [17].

The optimization of the Michael addition reaction between dimethyl itaconate and piperidine demonstrated that polar, hydrogen bond accepting solvents such as dimethyl sulfoxide provide accelerated reaction rates [17]. A conversion of 60% was achieved after 2 hours at 30°C using initial reactant concentrations of 0.6 M in dimethyl sulfoxide [17]. However, protic solvents like ethanol can also be effective, with conversions of 90% achieved when initial concentrations are increased to 2 M [17].

Catalyst Loading and Stoichiometry

The optimization of catalyst loading is essential for both economic and environmental considerations. For EDC/DMAP coupling reactions, optimal results are achieved using 1 equivalent of EDC and 1 equivalent of DMAP with catalytic amounts of 1-hydroxybenzotriazole [8]. Higher catalyst loadings may increase reaction rates but result in diminished economic viability [15].

Reagent stoichiometry optimization typically involves the use of 1.1-1.5 equivalents of the acid component to ensure complete conversion of the amine [9]. Excess reagents improve conversion rates but reduce atom economy, requiring careful balance between yield and waste generation [17].

pH Control and Monitoring

For reductive amination reactions, pH control is critical for optimal yields. The reaction of L-glutamic acid derivatives proceeds optimally at pH 7, preventing side reactions and maintaining product stability [7]. Real-time pH monitoring prevents overreaction and minimizes waste formation [15].

Reaction Time Optimization

Reaction time optimization varies significantly depending on the methodology employed. HATU/DIPEA coupling reactions typically reach completion within 1-2 hours [9], while EDC/DMAP systems may require 12-24 hours for optimal conversion [8]. Extended reaction times may lead to increased side reactions and decreased overall yields [15].

Alternative Synthetic Routes and Green Chemistry Approaches

Biocatalytic Synthesis

Recent developments in biocatalytic synthesis have provided environmentally friendly alternatives for piperidine synthesis. The use of immobilized ω-transaminases for the amination of 1-Boc-3-piperidone provides access to both enantiomers of 3-amino-1-Boc-piperidine in high yields with excellent enantiomeric excess [18]. This approach affords the target compound in a single step with high yield and high enantioselectivity starting from commercial substrates [18].

The rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity [6]. This method demonstrates broad functional group tolerance and can be performed on gram scale, with the products serving as valuable precursors to enantioenriched piperidines [6].

Sustainable Feedstock Utilization

The development of synthesis routes using renewable feedstocks represents a significant advance in green chemistry applications. The selective hydrogenolysis of bio-renewable tetrahydrofurfurylamine to piperidine has been achieved using ReO-modified Rh catalysts [19]. This approach provides a high yield of 91.5% at 200°C and 2.0 MPa H₂ in water, offering a sustainable alternative to traditional fossil fuel-based processes [19].

The synthesis of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan represents another green chemistry approach [20]. Using a Pt/γ-Al₂O₃ catalyst, yields of 72.0% were achieved at 140°C and 1 MPa H₂ in aqueous solution [20]. This method demonstrates the potential for utilizing biomass-derived starting materials in pharmaceutical intermediate synthesis [20].

Solvent-Free and Water-Based Reactions

The development of solvent-free reaction conditions addresses environmental concerns while maintaining synthetic efficiency. The synthesis of piperidine-2,6-diones using potassium tert-butoxide as a promoter can be performed under solvent-free conditions with excellent functional group tolerance [21]. This approach provides a wide range of piperidine-2,6-diones in good yields while eliminating solvent waste [21].

Water-based reactions offer additional environmental benefits. The TCFH/NMI coupling system allows for direct crystallization of products upon addition of water, eliminating the need for extensive purification procedures [10]. This approach reduces solvent consumption and waste generation while maintaining high product purity [10].

Catalytic Efficiency and Atom Economy

The development of catalytic systems that maximize atom economy while minimizing waste generation represents a key focus of green chemistry approaches. The combination of biocatalytic carbon-hydrogen oxidation and radical cross-coupling provides a streamlined approach to piperidine functionalization [22]. This method eliminates the need for protective groups and expensive precious metal catalysts, significantly reducing overall synthetic complexity [22].

The use of phenylboronic acid as a catalyst for multi-component piperidine synthesis provides yields of 89% under optimized conditions [23]. This approach demonstrates the potential for developing efficient catalytic systems that operate under mild conditions while maintaining high yields [23].

Process Intensification and Continuous Flow

The implementation of continuous flow processes offers opportunities for process intensification and waste reduction. Semi-continuous systems using immobilized enzymes have demonstrated consistent results in terms of conversion and enantiomeric excess over multiple cycles [18]. This approach enhances catalyst utilization while reducing overall processing costs [18].

The development of one-pot synthesis procedures eliminates intermediate isolation steps and reduces overall waste generation [21]. Multi-step sequences can be telescoped to provide target compounds in fewer synthetic operations, improving overall efficiency while reducing environmental impact [21].

Green Metrics and Sustainability Assessment

The evaluation of synthetic routes using green chemistry metrics provides quantitative assessment of environmental impact. Atom economy calculations demonstrate that direct amide coupling reactions achieve 100% theoretical atom economy, minimizing waste generation [17]. Real-time monitoring systems prevent waste formation through overreaction and side product formation [15].

XLogP3

0.4

Dates

Last modified: 08-15-2023

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